2-mercapto-3-methylquinazolin-4(3H)-one
Overview
Description
2-mercapto-3-methylquinazolin-4(3H)-one (2M3MQ) is a substituted quinazolinone compound with potential medicinal applications. It has been the subject of significant research due to its unique properties, which have been the focus of both scientific and industrial studies. 2M3MQ has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antitumor properties. In addition, 2M3MQ has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
Scientific Research Applications
Antitumor Activity
A study by Alanazi et al. (2013) showed that novel derivatives of 2-mercapto-3-methylquinazolin-4(3H)-one exhibited antitumor activity, particularly against renal and breast cancer cell lines (Alanazi et al., 2013).
Antimicrobial and Anti-Inflammatory Activities
Keche and Kamble (2014) synthesized novel derivatives of 2-methylquinazolin-4(3H)-one, which showed promising anti-inflammatory and antimicrobial activities (Keche & Kamble, 2014).
Antibacterial Activity
El-zohry et al. (2007) synthesized quinazoline derivatives containing sulfide and sulfone moieties, which demonstrated significant antibacterial activity (El-zohry et al., 2007).
Eco-Friendly Synthesis Approaches
Molnar et al. (2022) developed a green synthesis method for producing derivatives of 2-mercapto-3-methylquinazolin-4(3H)-one, highlighting the potential for eco-friendly production techniques (Molnar et al., 2022).
Potential in Tuberculosis Treatment
Panneerselvam et al. (2016) found that certain 2-methylquinazolin-4(3H)-one compounds showed potent anti-tuberculosis activity, comparable to standard tuberculosis drugs (Panneerselvam et al., 2016).
Corrosion Inhibition
Kadhim et al. (2017) evaluated the effectiveness of 2-methylquinazolin-4(3H)-one derivatives as corrosion inhibitors, demonstrating significant inhibition efficiency (Kadhim et al., 2017).
properties
IUPAC Name |
3-methyl-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINMHFLRZHVKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353644 | |
Record name | 3-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-3-methylquinazolin-4(3H)-one | |
CAS RN |
1705-09-5 | |
Record name | 3-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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